2-(3,4-Difluoro-5-propoxyphenyl)ethanol
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Overview
Description
2-(3,4-Difluoro-5-propoxyphenyl)ethanol is a fluorinated organic compound with the molecular formula C11H14F2O2. It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanol moiety. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-5-propoxyphenyl)ethanol typically involves the reaction of 3,4-difluoro-5-propoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method for large-scale synthesis. This method allows for the selective reduction of the aldehyde group to an alcohol under mild conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluoro-5-propoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(3,4-Difluoro-5-propoxyphenyl)acetic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
2-(3,4-Difluoro-5-propoxyphenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly in the field of oncology.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluoro-5-propoxyphenyl)ethanol is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Difluorophenyl)ethanol
- 2-(3,4-Difluoro-5-methoxyphenyl)ethanol
- 2-(3,4-Difluoro-5-ethoxyphenyl)ethanol
Uniqueness
2-(3,4-Difluoro-5-propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its reactivity, solubility, and biological activity, making it a compound of interest in various research fields .
Properties
IUPAC Name |
2-(3,4-difluoro-5-propoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-2-5-15-10-7-8(3-4-14)6-9(12)11(10)13/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWOVIGNTUNEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)CCO)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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